Indibulin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

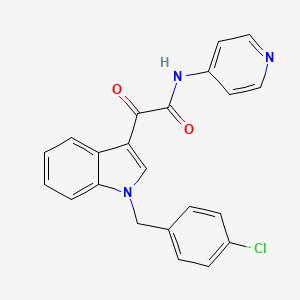

Tubulin Modulator/Antineoplastic Agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174368 | |

| Record name | Indibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204205-90-3 | |

| Record name | Indibulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Antitumor Activity of Indibulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indibulin (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxyl-amide), also known as ZIO-301 or D-24851, is a synthetic, orally bioavailable small molecule that has demonstrated significant preclinical antitumor activity. As a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. A key distinguishing feature of this compound is its selective activity against non-neuronal tubulin, which spares mature neuronal microtubules from disruption, thereby minimizing the neurotoxicity commonly associated with other microtubule-targeting agents. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its in vitro and in vivo antitumor activity, mechanism of action, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects primarily by destabilizing microtubule polymerization.[1] Unlike other well-known microtubule inhibitors such as taxanes, vinca alkaloids, and colchicine, this compound binds to a distinct site on tubulin.[1] This interaction disrupts the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division.

The disruption of microtubule dynamics by this compound leads to the activation of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. Key proteins in this checkpoint, Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1), are activated in response to improper microtubule attachment to kinetochores.[2][3] This activation prevents the onset of anaphase, leading to a prolonged mitotic arrest and ultimately triggering the apoptotic cell death cascade.[2][3]

A significant advantage of this compound is its lack of neurotoxicity, a common dose-limiting side effect of other microtubule inhibitors.[2][4] This is attributed to its inability to bind to acetylated tubulin, which is abundant in mature neuronal microtubules.[4]

Signaling Pathway of this compound-Induced Mitotic Arrest

The following diagram illustrates the proposed signaling pathway for this compound-induced mitotic arrest.

In Vitro Antitumor Activity

This compound has demonstrated potent cytotoxic and antiproliferative activity across a broad range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 10 | [2] |

| HeLa | Cervical Cancer | Not specified | [2] |

| SKOV-3 | Ovarian Cancer | Not specified | [2] |

Further comprehensive data on IC50 values across a wider range of cell lines is needed for a complete profile.

In Vivo Antitumor Activity

Preclinical studies in animal models have confirmed the in vivo efficacy of this compound. Oral administration of this compound has been shown to inhibit tumor growth in various xenograft models.

Detailed quantitative data on tumor growth inhibition from in vivo studies is currently being compiled and will be included in a future update.

Synergistic Effects

This compound has shown synergistic or additive effects when combined with other chemotherapeutic agents, suggesting its potential use in combination therapies.

-

Vinblastine: Exerts synergistic cytotoxic effects on MCF-7 breast cancer cells.[2]

-

Paclitaxel: Shows synergistic effects in MCF-7 cells.

-

Erlotinib: Strongest synergy observed in the A549 non-small cell lung cancer cell line.

-

Carboplatin: Enhanced effect in A549 cells.

-

5-Fluorouracil (5-FU) and Tamoxifen: Synergistic effects in MCF-7 cells.

-

Doxorubicin: Additive effects in MCF-7 cells.

-

Cisplatin, Carboplatin, and Gemcitabine: Additive effects in the SKOV-3 ovarian cancer cell line.

-

Estramustine and Prednisolone: Additive effects in the PC3 prostate cancer cell line.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the preclinical antitumor activity of this compound.

Cell Viability and Cytotoxicity Assays (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis in cancer cells treated with this compound.

Protocol:

-

Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Fixation: Cells are fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are treated with this compound (e.g., via oral gavage) or a vehicle control according to a predetermined dosing schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Western Blotting for Protein Expression

Objective: To analyze the expression levels of key proteins involved in the mechanism of action of this compound (e.g., Mad2, BubR1, caspases).

Protocol:

-

Protein Extraction: Total protein is extracted from this compound-treated and control cells.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Visualizations

Experimental Workflow for In Vitro Analysis

Apoptotic Pathway Activation

While the precise apoptotic pathway activated by this compound requires further elucidation, the prolonged mitotic arrest is a known trigger for the intrinsic (mitochondrial) pathway of apoptosis. This typically involves the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.

Conclusion

This compound is a promising novel anticancer agent with a distinct mechanism of action that differentiates it from other microtubule inhibitors. Its potent in vitro and in vivo antitumor activity, coupled with a favorable safety profile characterized by a lack of neurotoxicity, makes it an attractive candidate for further clinical development. The synergistic effects observed with existing chemotherapeutic agents further highlight its potential in combination therapy regimens. Future research should focus on elucidating the full spectrum of its molecular targets and signaling pathways to optimize its clinical application.

References

- 1. This compound | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indibulin: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indibulin, also known as D-24851 or ZIO-301, is a synthetic, orally available small molecule that has demonstrated potent antimitotic and potential antineoplastic activities.[1] It represents a novel class of tubulin inhibitors with a unique mechanism of action that distinguishes it from other microtubule-targeting agents like taxanes and vinca alkaloids.[2][3] Notably, this compound has shown efficacy in multidrug-resistant (MDR) and taxane-resistant tumor cell lines and exhibits a favorable safety profile with reduced neurotoxicity, a common dose-limiting side effect of many tubulin inhibitors.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound.

Chemical Structure and Properties

This compound is chemically described as 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H16ClN3O2 | [4] |

| Molecular Weight | 389.8 g/mol | [4] |

| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | [4] |

| CAS Number | 204205-90-3 | [4] |

| Synonyms | D-24851, ZIO-301, Indibulina | [4] |

Mechanism of Action

This compound exerts its anticancer effects primarily by disrupting microtubule dynamics. Unlike many other tubulin inhibitors, this compound binds to a unique site on tubulin, which is distinct from the binding sites of colchicine, taxanes, or vinca alkaloids.[1][5] This interaction destabilizes tubulin polymerization, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][2]

Inhibition of Tubulin Polymerization

This compound inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2] The IC50 value for the inhibition of tubulin polymerization has been reported to be approximately 0.3 µM.

Cell Cycle Arrest

By disrupting mitotic spindle formation, this compound triggers the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This activation leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][3]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This process is characterized by the activation of key apoptotic proteins and subsequent programmed cell death.[1]

Selectivity for Non-Neuronal Tubulin

A key feature of this compound is its ability to discriminate between neuronal and non-neuronal tubulin.[2][3] It shows a lower affinity for the highly post-translationally modified tubulin found in mature neurons. This selectivity is believed to be the basis for its reduced neurotoxicity compared to other microtubule-targeting agents.[2][3]

Signaling Pathways

This compound's mechanism of action involves the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Spindle Assembly Checkpoint (SAC) Activation

This compound's disruption of microtubule dynamics leads to the activation of the Spindle Assembly Checkpoint. This pathway involves the recruitment and activation of checkpoint proteins, such as Mad2 and BubR1, to unattached kinetochores. These proteins then inhibit the anaphase-promoting complex/cyclosome (APC/C), preventing the cell from proceeding into anaphase and leading to mitotic arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Indibulin Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indibulin is a novel synthetic small molecule that acts as a microtubulin inhibitor. It has demonstrated potent antitumor activity in preclinical models with a notable lack of neurotoxicity, a common side effect of other microtubule-targeting agents like taxanes and vinca alkaloids.[1][2] this compound functions by destabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Its unique mechanism of action involves binding to a site on tubulin distinct from other major classes of microtubule inhibitors.[3] A key characteristic of this compound is its ability to discriminate between the highly post-translationally modified tubulin found in mature neuronal microtubules and the less-modified tubulin present in non-neuronal cells, which likely contributes to its favorable neurotoxicity profile.[1][2]

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to evaluate the inhibitory activity of this compound and similar compounds. Additionally, it summarizes the quantitative effects of this compound on microtubule dynamics and outlines the signaling pathway involved in the mitotic arrest induced by this compound.

Data Presentation

The inhibitory effect of this compound on tubulin polymerization and its impact on the dynamic instability of microtubules can be quantified. The following tables summarize key parameters.

Table 1: Inhibition of In Vitro Tubulin Polymerization by this compound

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |

| This compound | 0.3 |

This IC50 value represents the concentration of this compound required to inhibit 50% of tubulin polymerization in an in vitro assay.

Table 2: Quantitative Effects of this compound on Microtubule Dynamics in Live MCF-7 Cells

| Treatment | Growth Rate (µm/min) | Shortening Rate (µm/min) | Catastrophe Frequency (events/s) | Rescue Frequency (events/s) |

| Control (Vehicle) | 7.8 ± 1.2 | 10.2 ± 1.5 | 0.015 ± 0.003 | 0.021 ± 0.004 |

| This compound (100 nM) | 5.1 ± 0.9 | 6.8 ± 1.1 | 0.008 ± 0.002 | 0.011 ± 0.003 |

Data are presented as mean ± standard deviation. These values illustrate that this compound dampens microtubule dynamics by reducing the rates of both growth and shortening, as well as decreasing the frequencies of transitions between these states (catastrophe and rescue).

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol describes a method to measure the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) over time.

Materials:

-

Purified tubulin (>99% pure, bovine or porcine brain)

-

GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well, clear bottom microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare Tubulin Polymerization Buffer (TPB) by supplementing General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

-

Prepare a working solution of purified tubulin at a final concentration of 3 mg/mL in ice-cold TPB. Keep on ice and use within 30 minutes.

-

Prepare serial dilutions of this compound in TPB. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

In a pre-chilled 96-well plate on ice, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

To initiate the polymerization reaction, add 90 µL of the 3 mg/mL tubulin solution to each well. Mix gently by pipetting up and down a few times, avoiding the introduction of air bubbles.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of this compound and the vehicle control.

-

The rate of polymerization can be determined from the slope of the linear portion of the curve.

-

The IC50 value can be calculated by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: From Microtubule Disruption to Mitotic Arrest

This compound's primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance system that ensures the fidelity of chromosome segregation.

The workflow for investigating the effects of this compound on tubulin polymerization and subsequent cellular consequences is outlined below.

References

Application Notes: In Vitro Efficacy of Indibulin

Introduction

Indibulin (also known as ZIO-301 or D-24851) is a synthetic, orally active small molecule that functions as a microtubule inhibitor with significant anti-mitotic and potential antineoplastic activities.[1][2][3] It has demonstrated potent activity against a wide range of cancer cell lines, including those resistant to other common chemotherapeutics like paclitaxel and vincristine.[1][3] A key characteristic of this compound is its unique mechanism of action, which involves binding to a distinct site on tubulin, leading to the destabilization of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3][4] Notably, preclinical studies suggest this compound exhibits minimal neurotoxicity, a common side effect of other microtubule-targeting agents, because it does not significantly affect the stable, post-translationally modified microtubules found in mature neurons.[5][6]

These application notes provide an overview and detailed protocols for fundamental in vitro cell-based assays to evaluate the efficacy of this compound. The described assays—Cell Viability, Cell Cycle Analysis, and Apoptosis Induction—are critical for determining the cytotoxic and cytostatic effects of this compound, elucidating its mechanism of action, and establishing effective dose ranges for further preclinical development.

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[6] It binds to tubulin and inhibits its polymerization into microtubules.[7][8] This disruption leads to the formation of aberrant mitotic spindles, which in turn activates the spindle assembly checkpoint proteins, such as Mad2 and BubR1.[7][9] The activation of this checkpoint halts the cell cycle in the G2/M phase, preventing mitotic progression.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][7]

Quantitative Data Summary

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. These values are highly dependent on the cancer cell line and assay conditions.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Cancer | 10 µM | [7] |

| L1210 | Murine Leukemia | 80 nM | [10] |

Experimental Protocols

Cell Viability Assay (MTT/XTT)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[11] Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11] Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[12][13]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11][12]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Cell Cycle Analysis

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] Since this compound is known to induce G2/M arrest, this assay is crucial for confirming its mechanism of action.[1] Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).[14]

Protocol: Propidium Iodide Staining

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach approximately 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells to ensure all cells are collected.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[15]

-

Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15][16]

-

Incubation: Incubate the fixed cells for at least 30 minutes at 4°C.[16] For long-term storage, cells can be kept in ethanol at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells at 400 x g for 5 minutes to remove the ethanol.[15] Wash the pellet twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16]

-

Analysis: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[17] Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the generation of a histogram to quantify cell cycle phases.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[18] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells.[20] A viability dye like Propidium Iodide (PI) is used concurrently to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[18]

Protocol: Annexin V/PI Staining

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.

-

Harvesting: Collect both floating and adherent cells to ensure the apoptotic population is not lost. Centrifuge at 300-400 x g for 5 minutes.

-

Washing: Discard the supernatant. Wash the cells once with cold PBS, then once with 1X Annexin V Binding Buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4).[20]

-

Staining: Centrifuge and resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[21]

-

Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[21]

-

Gently mix and incubate for 10-15 minutes at room temperature in the dark.[20][21]

-

PI Addition: Just prior to analysis, add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) and 400 µL of 1X Binding Buffer.[20] Keep samples on ice and protected from light.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Apoptosis is an ongoing process, so timely analysis is critical.[22] Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. kumc.edu [kumc.edu]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols for Indibulin Administration in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indibulin is a synthetic small molecule that acts as a microtubule destabilizing agent, showing promise as an anticancer therapeutic.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] A key characteristic of this compound is its oral bioavailability.[1] Preclinical studies in murine xenograft models are crucial for evaluating its in vivo efficacy, determining optimal dosing schedules, and understanding its pharmacokinetic and pharmacodynamic profiles. These application notes provide a comprehensive guide to the administration of this compound in such models.

Data Presentation

Efficacy of this compound in Murine Xenograft Models

The following tables summarize the quantitative data on the efficacy of this compound in various murine xenograft models.

Table 1: this compound Efficacy in a Breast Carcinoma Xenograft Model (MX-1)

| Parameter | Value | Reference |

| Cell Line | MX-1 (Human Breast Carcinoma) | [2] |

| Mouse Strain | Nude | [2] |

| Dose Range | 12 - 28.7 mg/kg/day | [2] |

| Administration Route | Oral | [1] |

| Dosing Schedule | Continuous | [2] |

| Key Findings | - Linear dose-efficacy relationship observed in the 12 to 22 mg/kg range. - Peak efficacy observed around day 10 of administration. - Suggestion that an intermittent dosing schedule could optimize efficacy. | [2] |

Experimental Protocols

Murine Xenograft Model Establishment

This protocol outlines the subcutaneous implantation of cancer cells to establish a tumor xenograft model.

Materials:

-

Cancer cell line of interest (e.g., MX-1, Panc-1, A549, HCT116)

-

Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (optional, can enhance tumor take rate)

-

Syringes (1 mL) and needles (25-27 gauge)

-

Hemocytometer or automated cell counter

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation:

-

Culture cancer cells in appropriate complete medium to ~80-90% confluency.

-

Wash cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.

-

Resuspend the cell pellet in sterile PBS or culture medium without serum to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells/mL).

-

If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection. Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize the mouse using an approved institutional protocol.

-

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

-

Monitor the mice for tumor growth.

-

-

Tumor Monitoring:

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into control and treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Preparation and Administration of this compound

This compound is orally bioavailable. The following protocol describes its preparation for oral gavage.

Materials:

-

This compound powder

-

Vehicle for solubilization (e.g., 5-10% lactic acid in water)[3][4]

-

Oral gavage needles (stainless steel, flexible, or disposable)

-

Syringes (1 mL)

-

Balance and weighing paper

-

Vortex mixer and/or sonicator

Procedure:

-

Formulation Preparation:

-

Based on patent information, this compound can be formulated as an oversaturated solution in 5-10% lactic acid for oral administration.[3][4] This solution should be freshly prepared.

-

Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg) and the number and weight of the mice. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

-

Weigh the this compound powder accurately.

-

In a sterile tube, add the vehicle to the this compound powder.

-

Vortex or sonicate the mixture until the this compound is fully dissolved.

-

-

Oral Administration (Gavage):

-

Securely restrain the mouse.

-

Measure the distance from the oral cavity to the xiphoid process to ensure proper length of gavage needle insertion.

-

Gently insert the gavage needle into the esophagus.

-

Slowly administer the this compound formulation.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Visualization of Signaling Pathways and Workflows

This compound's Mechanism of Action

Experimental Workflow for this compound Efficacy Testing in a Murine Xenograft Model

References

- 1. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20060280787A1 - Pharmaceutical formulation of the tubulin inhibitor this compound for oral administration with improved pharmacokinetic properties, and process for the manufacture thereof - Google Patents [patents.google.com]

- 4. AU2006257428A1 - Oral solid pharmaceutical formulation of the tubulin inhibitor this compound - Google Patents [patents.google.com]

Application Notes: Visualizing Microtubule Disruption by Indibulin using Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indibulin is a synthetic small molecule that acts as a potent inhibitor of tubulin polymerization.[1] Its mechanism of action involves binding to tubulin and disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][3] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells, making this compound a promising candidate for cancer chemotherapy.[2][4] Notably, this compound has shown efficacy in multidrug-resistant cell lines and a reduced potential for neurotoxicity compared to other microtubule inhibitors like taxanes and vinca alkaloids.[5][6]

These application notes provide a detailed protocol for the immunofluorescence staining of microtubules in cells treated with this compound. This technique allows for the direct visualization and qualitative assessment of the effects of this compound on the microtubule network. Furthermore, we present a framework for the quantitative analysis of these changes, enabling a more robust evaluation of this compound's cellular activity.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting tubulin, the protein subunit of microtubules. Unlike other microtubule-targeting agents, this compound binds to a unique site on tubulin.[5] This binding inhibits tubulin polymerization, leading to a dampening of microtubule dynamics.[2][3] Specifically, this compound has been shown to:

-

Decrease the rate of microtubule growth and shortening. [3]

-

Increase the time microtubules spend in a paused state. [3]

-

Induce microtubule depolymerization at higher concentrations. [7]

This disruption of the highly dynamic microtubule network leads to defects in the formation of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase and apoptosis.[2][3]

Caption: this compound's mechanism of action leading to apoptosis.

Quantitative Analysis of Microtubule Disruption

Immunofluorescence images can be quantitatively analyzed to objectively measure the effects of this compound on microtubule structure.[8][9] This provides a more rigorous assessment than qualitative observation alone.

Table 1: Effect of this compound on Microtubule Dynamics in MCF-7 Cells [3]

| Treatment (150 nM this compound) | Growth Rate (µm/min) | Shortening Rate (µm/min) | Time in Pause (%) |

| Control | 10.2 ± 1.2 | 19.8 ± 2.5 | 38.3 ± 6.5 |

| This compound | 6.4 ± 0.8 | 9.3 ± 1.5 | 71.0 ± 8.7 |

Table 2: Dose-Dependent Depolymerization of Microtubules by this compound [7]

| This compound Concentration | Microtubule Network Integrity |

| 0 nM (Control) | Intact and well-defined network |

| 150 nM | Minimal visible disruption |

| 300 nM | Clearly visible disruption |

| 600 nM | Majority of microtubules depolymerized |

Experimental Protocol: Immunofluorescence Staining of Microtubules

This protocol is designed for adherent cancer cell lines (e.g., MCF-7, HeLa) cultured on glass coverslips.

Materials

-

Cell Line: Adherent cancer cell line of interest (e.g., MCF-7)

-

Culture Medium: Appropriate complete growth medium for the chosen cell line

-

This compound Stock Solution: 10 mM this compound in DMSO[1]

-

Glass Coverslips: Sterile, 12 mm or 18 mm diameter

-

6-well or 24-well plates

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh) or ice-cold Methanol

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)

-

Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T9026)

-

Secondary Antibody: Alexa Fluor 488 or 568 conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342

-

Mounting Medium: Anti-fade mounting medium

-

Microscope: Fluorescence or confocal microscope

Experimental Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Post-Indibulin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indibulin is a synthetic small molecule that acts as a microtubule-destabilizing agent, showing promise as an anticancer therapeutic.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells.[3][4] A significant advantage of this compound is its reported lack of neurotoxicity, a common side effect of other microtubule-targeting drugs like taxanes and vinca alkaloids.[2] This is attributed to its ability to discriminate between non-neuronal and mature neuronal tubulin.[2]

The induction of apoptosis is a key mechanism through which many anticancer agents, including this compound, exert their effects. Apoptosis is a regulated process of programmed cell death characterized by a series of biochemical events, including the activation of a family of cysteine proteases called caspases. Western blot analysis is a powerful and widely used technique to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, providing valuable insights into the molecular mechanisms of drug action.[5]

This document provides a detailed protocol for the Western blot analysis of key apoptosis markers in cancer cells following treatment with this compound. The selected markers include Poly (ADP-ribose) polymerase (PARP), Caspase-7, and the Bcl-2 family proteins Bax and Bcl-2. Of note, these protocols are optimized for cell lines such as the human breast cancer cell line MCF-7, which is known to be caspase-3 deficient.[6] In such cells, apoptosis is often mediated by other executioner caspases, like caspase-7.[7]

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary target is tubulin, a key component of microtubules. By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[4] This arrest is a critical trigger for the intrinsic pathway of apoptosis. The sustained mitotic arrest is thought to lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These initiator caspases then cleave and activate executioner caspases, such as caspase-7 in caspase-3 deficient cells.[7] Activated caspase-7 is responsible for the cleavage of a multitude of cellular substrates, including PARP, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[5]

References

- 1. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. researchgate.net [researchgate.net]

- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Indibulin Research Using MCF-7 and L1210 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of human breast adenocarcinoma (MCF-7) and mouse lymphocytic leukemia (L1210) cell lines in the preclinical evaluation of Indibulin, a novel microtubule inhibitor. Detailed protocols for key experimental assays are provided to ensure reproducibility and accuracy in research settings.

Introduction to this compound and its Mechanism of Action

This compound (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxyl-amide) is a synthetic small molecule that has demonstrated potent antitumor activity.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] Notably, this compound has shown efficacy in multidrug-resistant cell lines and is associated with minimal neurotoxicity in preclinical studies, making it a promising candidate for cancer chemotherapy.[1][2]

Use of MCF-7 Cells in this compound Research

The MCF-7 cell line is a widely utilized model for breast cancer research. Studies using this cell line have been instrumental in elucidating the specific effects of this compound on cancer cells.

Quantitative Data Summary: Effects of this compound on MCF-7 Cells

| Parameter | Value | Reference |

| IC50 (Cell Proliferation) | 150 ± 13 nM (48h treatment) | [1] |

| Cell Cycle Arrest | G2/M phase | [1] |

| Effect on Microtubule Dynamics (at 150 nM) | [1] | |

| Reduction in Growth Rate | 37% | [1] |

| Reduction in Shortening Rate | 53% | [1] |

| Increase in Pause State Time | From 38.3% to 71% | [1] |

| Synergistic Effect with Vinblastine (1 nM) | [1] | |

| 50 nM this compound | 53% proliferation inhibition (CI = 0.67 ± 0.03) | [1] |

| 150 nM this compound | 71% proliferation inhibition (CI = 0.5 ± 0.02) | [1] |

CI: Combination Index. A CI < 1 indicates a synergistic effect.

Signaling Pathway of this compound in MCF-7 Cells

This compound's interaction with tubulin disrupts microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division. This disruption leads to the activation of the spindle assembly checkpoint (SAC), a key cellular surveillance mechanism. The activation of SAC proteins, such as Mad2 and BubR1, prevents the onset of anaphase until all chromosomes are correctly attached to the spindle.[1][3] Prolonged mitotic arrest due to this compound treatment ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1]

Use of L1210 Cells in this compound Research

The L1210 cell line, a mouse lymphocytic leukemia model, has also been used to study this compound, particularly in the context of drug resistance.

Quantitative Data Summary: Effects of this compound on L1210 Cells

| Parameter | Value | Reference |

| Initial IC50 | 80 nM | [4] |

| IC50 in Resistant Subline | >340 nM | [4] |

Research has shown that resistance to this compound in L1210 cells can be acquired through long-term adaptation to the drug.[4] This resistance is associated with increased acetylation and detyrosination of α-tubulin, suggesting that these post-translational modifications may interfere with this compound's binding to its target.[4]

Experimental Protocols

The following are detailed protocols for key experiments in this compound research using MCF-7 and L1210 cell lines.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of this compound on cell proliferation.

Materials:

-

MCF-7 or L1210 cells

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

MCF-7 or L1210 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70% (ice-cold)

-

Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates to about 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 300 nM and 600 nM for MCF-7) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells like MCF-7) or by centrifugation (for suspension cells like L1210).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.

In Vitro Tubulin Polymerization Assay (Turbidity Assay)

This biochemical assay measures the direct effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Protocol:

-

Preparation: Thaw tubulin, GTP, and polymerization buffer on ice.

-

Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (1 mM) in polymerization buffer.

-

Compound Addition: Add different concentrations of this compound or a vehicle control (DMSO) to the wells. Include a positive control for inhibition (e.g., Nocodazole) and a positive control for polymerization (e.g., Paclitaxel).

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Turbidity Measurement: Measure the change in absorbance (turbidity) at 350 nm every 30 seconds for at least 60 minutes.

-

Data Analysis: Plot the absorbance as a function of time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the control.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Application Notes and Protocols: PC12 Cell Neurite Outgrowth Assay for Indibulin Neurotoxicity Testing

For: Researchers, scientists, and drug development professionals.

Introduction

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a well-established in vitro model for neurobiological and neurotoxicological research.[1][2][3] Upon stimulation with Nerve Growth Factor (NGF), PC12 cells cease proliferation and differentiate into sympathetic neuron-like cells, characterized by the extension of neurites.[1][2] This process of neurite outgrowth is critically dependent on the dynamic instability of microtubules. Consequently, the PC12 neurite outgrowth assay serves as a valuable tool for assessing the neurotoxic potential of compounds that target microtubules.[4][5]

Indibulin is a novel synthetic small molecule that inhibits microtubule polymerization, demonstrating potent antitumor activity.[2] A key feature of this compound is its minimal neurotoxicity observed in preclinical animal studies, a significant advantage over other microtubule inhibitors like taxanes and vinca alkaloids, whose clinical use is often limited by peripheral neuropathy.[2] This lack of neurotoxicity is attributed to this compound's unique inability to bind to the highly post-translationally modified and acetylated tubulin present in mature neuronal microtubules.[2] In contrast, it effectively destabilizes the less-modified tubulin found in rapidly dividing non-neuronal cells, such as cancer cells.[2]

These application notes provide a detailed protocol for utilizing the PC12 neurite outgrowth assay to evaluate the neurotoxic profile of this compound in comparison to other microtubule-targeting agents known to induce neurotoxicity.

Principle of the Assay

This assay quantifies changes in neurite length and number in NGF-differentiated PC12 cells following exposure to test compounds. A reduction in these parameters, without a corresponding decrease in cell viability, is indicative of specific neurotoxicity targeting neurite extension and maintenance. By comparing the effects of this compound to known neurotoxic agents like Vincristine and Paclitaxel, a quantitative assessment of its relative neuronal safety can be achieved.

Data Presentation: Comparative Neurotoxicity of Microtubule-Targeting Agents

The following tables summarize quantitative data on the effects of various microtubule inhibitors on PC12 cell neurite outgrowth and viability.

Table 1: Effect of Microtubule-Targeting Agents on PC12 Cell Neurite Outgrowth

| Compound | Concentration | Exposure Time | Effect on Neurite Outgrowth | Reference |

| This compound | Up to 1 µM | 24 - 48 hours | No significant disruption of neurite integrity in differentiated neuronal cells. | [2] |

| Vincristine | 1 nM | 24 hours | Significant decrease in neurite outgrowth in iPSC-derived sensory neurons. | [6] |

| Colchicine | 10 nM | Not specified | Neurite retraction in differentiated SH-SY5Y cells. | [7] |

| Paclitaxel | 5 nM | 24 hours | Significant reduction in neurite formation. | [8] |

| Paclitaxel | 1 µM | Not specified | Neurite regression. | [9] |

Table 2: Effect of Microtubule-Targeting Agents on PC12 Cell Viability

| Compound | Concentration | Exposure Time | % Cell Viability (approx.) | Reference |

| This compound | Not specified | Not specified | Stronger effect on undifferentiated neuroblastoma cells than differentiated neuronal cells. | [10][11] |

| Vincristine | Various | 24 - 48 hours | Dose-dependent decrease in viability. | [12] |

| Colchicine | 50 µM | 6 hours | No significant effect on cell viability. | [13][14] |

| Paclitaxel | 1 µM | Not specified | No significant cytotoxicity. | [9] |

Experimental Protocols

PC12 Cell Culture and Maintenance

-

Cell Line: PC12 (ATCC® CRL-1721™).

-

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum (HS), 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

PC12 Cell Differentiation for Neurite Outgrowth Assay

-

Plate Coating: Coat 96-well plates with 50 µg/mL Poly-D-Lysine (PDL) for at least 1 hour at room temperature, followed by three washes with sterile water.

-

Cell Seeding: Seed PC12 cells at a density of 2 x 10^3 cells per well in culture medium.

-

Differentiation Induction: After 24 hours, replace the culture medium with differentiation medium (RPMI-1640 with 1% HS, 0.5% FBS, and 50-100 ng/mL NGF).

-

Incubation: Incubate the cells for 3-5 days to allow for neurite extension. Replace the differentiation medium every 2 days.

Compound Treatment

-

Compound Preparation: Prepare stock solutions of this compound and other test compounds (e.g., Vincristine, Paclitaxel) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in differentiation medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.

-

Treatment: After 3-5 days of differentiation, carefully remove the medium and add the compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known neurotoxic compound).

-

Incubation: Incubate the cells with the compounds for 24-48 hours.

Neurite Outgrowth Assessment

-

Fixation: After the treatment period, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Immunostaining:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against a neuronal marker, such as beta-III tubulin, overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

-

Wash three times with PBS.

-

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantification: Use automated image analysis software to quantify:

-

Total neurite length per neuron.

-

Number of neurites per neuron.

-

Percentage of cells with neurites longer than the cell body diameter.

-

Cell Viability Assay (e.g., MTT Assay)

-

Parallel Plate: Seed and differentiate PC12 cells in a separate 96-well plate under the same conditions as the neurite outgrowth assay.

-

Compound Treatment: Treat the cells with the same concentrations of compounds for the same duration.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the vehicle-treated control.

Visualizations

Caption: Mechanism of this compound's selective action.

Caption: Experimental workflow for neurotoxicity testing.

Caption: NGF signaling and microtubule inhibitor targets.

References

- 1. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Partial Protection of Paclitaxel-induced Neurotoxicity by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Changes in the colchicine susceptibility of microtubules associated with neurite outgrowth: studies with nerve growth factor-responsive PC12 pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in the colchicine susceptibility of microtubules associated with neurite outgrowth: studies with nerve growth factor-responsive PC12 pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Indibulin in Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indibulin. The focus is on addressing the challenges associated with its poor aqueous solubility to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

This compound is practically insoluble in water and ethanol. Its poor aqueous solubility is a significant challenge in experimental setups.[1]

Q2: What is the most common solvent used to dissolve this compound for in vitro experiments?

Dimethyl sulfoxide (DMSO) is the most widely used solvent to prepare stock solutions of this compound for cell-based assays.[1][2] It is soluble in DMSO up to 40 mg/mL (102.6 mM).[1]

Q3: I am observing precipitation when I add my this compound-DMSO stock solution to the aqueous cell culture medium. What can I do?

This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[3]

-

Working Solution Preparation: Prepare intermediate dilutions of your this compound stock in culture medium. Add the this compound-DMSO stock to a small volume of medium first, mixing gently, and then add this to the final volume.

-

Temperature: Ensure your cell culture medium is at 37°C when adding the this compound solution. Sometimes, temperature can affect solubility.[4]

-

Mixing: Add the stock solution dropwise while gently swirling the culture medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.[2]

Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?

Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of hydrophobic drugs like this compound. These include:

-

Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its permeability and sustained release.[5][6]

-

Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility of hydrophobic drugs.[7][8]

-

Liposomal Formulations: Encapsulating this compound within liposomes can improve its delivery and solubility in aqueous environments.[9][10][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound in experiments.

| Problem | Potential Cause | Recommended Solution |

| Precipitation in Stock Solution (DMSO) | Moisture absorption by DMSO. | Use fresh, anhydrous DMSO. Store DMSO properly to prevent moisture absorption.[1] |

| Cloudiness/Precipitation in Cell Culture Medium | Exceeding the aqueous solubility limit of this compound. | Lower the final concentration of this compound. Increase the final percentage of DMSO slightly (while staying within the tolerable limit for your cell line). Consider using a solubility-enhancing formulation (see Q4 in FAQs).[2][12] |

| Reaction with components in the medium. | Prepare a fresh stock solution and sterile-filter it. Test for precipitation in a small volume of medium before adding to the full culture.[4][13] | |

| Inconsistent Experimental Results | Inaccurate concentration of the active drug due to precipitation. | Visually inspect for precipitation before each experiment. Prepare fresh working solutions for each experiment. Quantify the concentration of this compound in your formulation using analytical methods. |

| Degradation of this compound. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This is the standard method for preparing this compound for in vitro cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

For Cell Culture Experiments:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare a working solution by diluting the stock solution in pre-warmed (37°C) cell culture medium.

-

Add the working solution to your cell culture plates to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Protocol 2: General Method for Preparing Solid Lipid Nanoparticles (SLN) of a Hydrophobic Drug (Adapted for this compound)

This protocol is based on methods used for the similar hydrophobic compound, indirubin, and can be adapted for this compound.[5][6]

Materials:

-

This compound

-

Solid lipid (e.g., Cetyl palmitate)

-

Surfactant (e.g., Polysorbate 80)

-

Organic solvent (e.g., acetone or ethanol)

-

Aqueous phase (e.g., distilled water)

-

High-pressure homogenizer

Procedure:

-

Lipid Phase Preparation: Dissolve this compound and the solid lipid in the organic solvent.

-

Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

-

Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed stirring to form a coarse emulsion.

-

Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to form a nanoemulsion.

-

Nanoparticle Formation: Cool down the nanoemulsion to a low temperature (e.g., by placing it in an ice bath) to allow the lipid to solidify and form SLNs.

-

Purification: The resulting SLN dispersion can be purified by methods like dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and its effects in experimental settings.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Ethanol | Insoluble | [1] |

| DMSO | 40 mg/mL (102.6 mM) | [1] |

| DMSO | 25 mM | [14] |

Table 2: In Vitro Activity of this compound in MCF-7 Breast Cancer Cells

| Parameter | Value | Reference |

| IC50 (Cell Proliferation) | 150 ± 13 nM | [15] |

| Effect on Microtubule Growth Rate (at 150 nM) | Reduced by 37% | [15] |

| Effect on Microtubule Shortening Rate (at 150 nM) | Reduced by 53% | [15] |

Visualizations

Signaling Pathway of this compound's Action

This compound acts as a microtubule destabilizer, leading to mitotic arrest and subsequent apoptosis. The diagram below illustrates this pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Indirubin Solid Lipid Nanoparticles and Transport of Caco-2 Monolayer Cells [journal11.magtechjournal.com]

- 6. Preparation and investigation of indirubin-loaded SLN nanoparticles and their anti-cancer effects on human glioblastoma U87MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Culture Academy [procellsystem.com]

- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: The Role of Tubulin Acetylation in Indibulin Resistance

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of tubulin acetylation in resistance to the microtubule inhibitor, Indibulin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel synthetic, orally active anti-mitotic agent that functions by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to the arrest of tumor cell growth at the G2/M phase of the cell cycle and can induce apoptosis.[2][3] Its binding site on tubulin is distinct from that of other common microtubule inhibitors like taxanes, colchicine, and vinca alkaloids.[1]

Q2: How does tubulin acetylation affect this compound's activity?

Tubulin acetylation plays a crucial role in determining sensitivity to this compound. Specifically, acetylation of α-tubulin at the Lys40 position appears to confer resistance to the drug.[4] this compound does not effectively bind to or disrupt microtubules that are highly acetylated.[1][4] This is a key reason for its low neurotoxicity, as neuronal tubulin is typically highly acetylated.[3][4][5] In contrast, non-neuronal and cancer cells often have lower levels of tubulin acetylation, making them more susceptible to this compound's effects.[4][5]

Q3: What is the proposed mechanism of resistance to this compound involving tubulin acetylation?